molecular formula C8H5ClF3NO3 B8799216 4-Chloro-2-methoxy-6-(trifluoromethyl)nicotinic acid CAS No. 916160-42-4

4-Chloro-2-methoxy-6-(trifluoromethyl)nicotinic acid

Cat. No. B8799216
M. Wt: 255.58 g/mol
InChI Key: PATXWFLMHHOMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methoxy-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C8H5ClF3NO3 and its molecular weight is 255.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methoxy-6-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxy-6-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

916160-42-4

Product Name

4-Chloro-2-methoxy-6-(trifluoromethyl)nicotinic acid

Molecular Formula

C8H5ClF3NO3

Molecular Weight

255.58 g/mol

IUPAC Name

4-chloro-2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5ClF3NO3/c1-16-6-5(7(14)15)3(9)2-4(13-6)8(10,11)12/h2H,1H3,(H,14,15)

InChI Key

PATXWFLMHHOMRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of LiTMP was formed by cooling a solution of 2,2,6,6-tetramethylpiperidine (862 mg, 6.1 mmol) in THF (5 mL) to −50° C. then adding a solution of n-butyllithium (2.4 mL of 2.5 M in hexanes, 6.1 mmol) dropwise and stirring the mixture for 10 minutes at −50° C. This solution was then cooled to −78 ° C. and a solution of 2-methoxy-6-(trifluoromethyl)nicotinic acid (300 mg, 1.35 mmol) in THF (5 mL) was added dropwise. This mixture was stirred at −78° C. for 2 hours then added via cannula to a pre-cooled solution of hexachloroethane (1.44 g, 6.1 mmol) in THF (5 mL) at −50° C. This mixture was allowed to warm to room temperature over 1 hour then poured into water (20 mL), ethyl acetate (100 mL) added, then washed with hydrochloric acid (2 N, aq, 100 mL). The organic phase was dried over magnesium sulphate, filtered and evaporated to give 4-chloro-2-methoxy-6-(trifluoromethyl)nicotinic acid (312 mg) as an orange solid: 1H NMR (360 MHz, CDCl3): δ 7.36 (1H, s), 4.08 (3H, s).
Quantity
862 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.44 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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